5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid
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Overview
Description
5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid is a complex organic compound featuring a thiazole ring substituted with a 2,4-dimethylphenyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Substitution with 2,4-Dimethylphenyl Group: The thiazole ring is then substituted with a 2,4-dimethylphenyl group through a nucleophilic aromatic substitution reaction.
Amination: The amino group is introduced via a nucleophilic substitution reaction, typically using an amine source such as ammonia or an amine derivative.
Formation of the Oxopentanoic Acid Moiety: The final step involves the formation of the oxopentanoic acid moiety, which can be achieved through a series of reactions including esterification, hydrolysis, and oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the 2,4-dimethylphenyl group.
Reduction: Reduction reactions can target the oxopentanoic acid moiety, converting it to the corresponding alcohol.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the thiazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and amines are used under various conditions, including acidic or basic environments.
Major Products
Oxidation: Products include various oxidized derivatives of the thiazole and phenyl groups.
Reduction: The primary product is the reduced form of the oxopentanoic acid moiety.
Substitution: Products include substituted thiazole and phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, 5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions due to its ability to interact with specific biological pathways.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid: shares similarities with other thiazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino group and an oxopentanoic acid moiety. This combination of functional groups provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
5-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-10-6-7-12(11(2)8-10)13-9-22-16(17-13)18-14(19)4-3-5-15(20)21/h6-9H,3-5H2,1-2H3,(H,20,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQUDYRFIATXBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CCCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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